molecular formula C15H9ClN4O6 B1671193 EM20-25 CAS No. 141266-44-6

EM20-25

Cat. No.: B1671193
CAS No.: 141266-44-6
M. Wt: 376.71 g/mol
InChI Key: GGEVZGGAQHNWQN-UHFFFAOYSA-N
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Description

EM20-25 is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated anthracene derivative fused with a pyrimidine trione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EM20-25 typically involves multi-step organic reactions. The starting materials often include chlorinated anthracene derivatives and pyrimidine trione precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chlorine atom.

    Cyclization reactions: to form the fused ring structure.

    Oxidation reactions: to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

EM20-25 can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of lower oxidation state derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracene: A related compound with similar structural features.

    Pyrimidine-2,4,6-trione derivatives: Compounds with similar pyrimidine trione moieties.

Uniqueness

EM20-25 is unique due to its specific combination of structural features, including the chlorinated anthracene derivative and the pyrimidine trione moiety. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

5-(7-chloro-2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVZGGAQHNWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404527
Record name Bcl-2 Inhibitor III, EM20-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141266-44-6
Record name Bcl-2 Inhibitor III, EM20-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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